Cinalukast - 128312-51-6

Cinalukast

Catalog Number: EVT-264897
CAS Number: 128312-51-6
Molecular Formula: C23H28N2O3S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinalukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [, ] It belongs to the class of leukotriene antagonists and is often studied for its role in inflammatory processes. [, ] Cinalukast is often utilized in scientific research to investigate the role of CysLT1 receptors in various biological systems and disease models. [, ]

Future Directions
  • Investigating CysLT1 receptor subtypes: The discovery of potential additional subtypes of CysLT receptors beyond CysLT1 and CysLT2 [] warrants further investigation into their specific roles and potential as drug targets. Cinalukast's selectivity profile for these subtypes will need to be thoroughly characterized.

  • Developing improved drug delivery systems: Research into optimizing cinalukast's delivery, such as targeted drug delivery systems or formulations with enhanced bioavailability, could further enhance its therapeutic efficacy and expand its clinical utility. []

Pranlukast

  • Compound Description: Pranlukast is a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. It is used as a medication to manage asthma and to prevent exercise-induced bronchoconstriction. []
  • Relevance: Pranlukast belongs to the same class of drugs as Cinalukast, the CysLT1R antagonists, and shares a similar mechanism of action. Both are used in the treatment of asthma. []

Zafirlukast

  • Compound Description: Zafirlukast is another CysLT1R antagonist used in the management of asthma. Like Cinalukast, it works by blocking the action of leukotrienes, thereby reducing inflammation and bronchoconstriction. [, ]
  • Relevance: Zafirlukast shares its therapeutic application with Cinalukast as both are used to treat asthma by targeting the CysLT1R receptor. [, ]

Montelukast

  • Compound Description: Montelukast, like Cinalukast, is a CysLT1R antagonist used to treat asthma and allergic rhinitis. [, , ] It is also being investigated for its potential in treating Alzheimer's disease. []
  • Relevance: Montelukast and Cinalukast belong to the same drug class, targeting the CysLT1R receptor for therapeutic benefit in asthma and potentially other conditions. [, , ]

Lobeglitazone

  • Compound Description: Lobeglitazone is a drug used to treat type 2 diabetes. It functions as a peroxisome proliferator-activated receptor agonist (PPAR agonist). []
  • Relevance: While Lobeglitazone has a different therapeutic target than Cinalukast, it was identified as a potential inhibitor of the human papillomavirus E1 protein in a drug repurposing study alongside Cinalukast. []

Efatutazone

  • Compound Description: Efatutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. []
  • Relevance: Efatutazone was identified as another potential inhibitor of the human papillomavirus E1 protein in the same drug repurposing study that identified Cinalukast. []

Iralukast

  • Compound Description: Iralukast is a CysLT1R antagonist that has been studied for its potential in treating asthma and allergic rhinitis. []
  • Relevance: Iralukast shares its mechanism of action and potential therapeutic applications with Cinalukast, both being CysLT1R antagonists. []

Ablukast

  • Compound Description: Ablukast is another CysLT1R antagonist that has been investigated for its use in managing asthma. []
  • Relevance: Ablukast, similar to Cinalukast, targets the CysLT1R receptor and belongs to the same class of leukotriene antagonists used to treat respiratory conditions. []

Imitrodast

  • Compound Description: Imitrodast is a drug that acts as both a thromboxane A2 receptor antagonist and a phosphodiesterase-4 inhibitor. It has been studied for its potential in treating asthma and allergic diseases. []
  • Relevance: While Imitrodast has a different mechanism of action compared to Cinalukast, both have been explored for their potential in treating asthma. []

Pobilukast

  • Compound Description: Pobilukast is a CysLT1R antagonist that has shown efficacy in treating asthma. [, ]
  • Relevance: Pobilukast belongs to the same class of drugs as Cinalukast and shares a similar mechanism of action, targeting the CysLT1R receptor to manage asthma. [, ]

Verlukast

  • Compound Description: Verlukast is a CysLT1R antagonist that has been investigated for its therapeutic potential in treating asthma. [, ]
  • Relevance: Verlukast and Cinalukast share the same mechanism of action by antagonizing the CysLT1R receptor, making them both potential treatments for asthma. [, ]

Pemirolast

  • Compound Description: Pemirolast is a mast cell stabilizer and antiallergic drug used to treat allergic conjunctivitis and allergic rhinitis. []
  • Relevance: While Pemirolast has a different mechanism of action compared to Cinalukast, both target aspects of the allergic inflammatory cascade and could potentially be used in combination therapies. []

Ibudilast

  • Compound Description: Ibudilast is a nonselective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective properties. It is used to treat asthma and is being investigated for other conditions, including Alzheimer's disease. []
  • Relevance: Although Ibudilast and Cinalukast have distinct mechanisms of action, they share a common therapeutic application in treating asthma and are being investigated for their potential in treating neurodegenerative diseases. []

Leukotriene D4 (LTD4)

  • Compound Description: LTD4 is a naturally occurring leukotriene that acts as a potent agonist of the CysLT1 receptor. [] It induces bronchoconstriction and plays a role in inflammatory responses.
  • Relevance: Cinalukast acts as an antagonist of the CysLT1 receptor, directly opposing the actions of LTD4. This antagonistic relationship highlights Cinalukast's therapeutic role in asthma by blocking the effects of LTD4. []

SR2640

  • Compound Description: SR2640 is a selective CysLT1 receptor antagonist. [] In research studies, SR2640 has been observed to increase HCV-subgenomic replicon (SGR) RNA levels. []
  • Relevance: SR2640 and Cinalukast share the same target, the CysLT1 receptor. Interestingly, while both are considered antagonists, they have opposing effects on HCV replication, with Cinalukast inhibiting it and SR2640 enhancing it. []
Source and Classification

Cinalukast is derived from thiazole derivatives and belongs to the broader class of leukotriene receptor antagonists. It is not currently approved for use in the United States or other major markets, but it has been studied for its potential applications in treating asthma and exercise-induced bronchoconstriction .

Synthesis Analysis

The synthesis of Cinalukast involves several steps that can be categorized into the formation of key intermediates followed by cyclization reactions. The synthetic pathway typically includes:

  1. Formation of Thiazole Derivatives: The initial step often involves the reaction of thiosemicarbazides with α-halocarbonyl compounds to form thiazole rings. This can be achieved under various conditions, such as using ethyl acetate at room temperature, which has shown high yields (84-93%) for certain derivatives .
  2. Cyclization Reactions: The synthesized thiazole derivatives undergo cyclization to form the final compound. This may involve multiple steps including condensation and ring closure reactions, often facilitated by acid or base catalysis.
  3. Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity necessary for biological testing.

The specific reaction conditions, such as solvent choice, temperature, and reaction time, significantly influence yield and purity. For instance, reactions carried out in ethyl acetate at room temperature have been particularly successful for obtaining high yields of thiazole derivatives .

Molecular Structure Analysis

Cinalukast has a complex molecular structure characterized by the following features:

  • Chemical Formula: C23H28N2O3S
  • Molecular Weight: Approximately 412.545 g/mol
  • Structural Features: The compound includes a thiazole ring, a vinyl group, and a diethylsuccinanilic acid moiety.

The structural representation indicates that Cinalukast contains functional groups that facilitate its interaction with the CysLT1 receptor. The thiazole ring contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes and reach its target site.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of Cinalukast and its intermediates. For example, NMR can reveal distinct chemical shifts corresponding to various hydrogen environments within the molecule, confirming the presence of specific functional groups .

Chemical Reactions Analysis

Cinalukast participates in several chemical reactions primarily related to its synthesis and potential degradation pathways:

  1. Formation Reactions: As mentioned earlier, Cinalukast is synthesized through condensation reactions involving thiosemicarbazides and α-halocarbonyl compounds. These reactions typically yield thiazole derivatives that are further processed into Cinalukast.
  2. Degradation Pathways: In biological systems, Cinalukast may undergo metabolic transformations that could include hydrolysis or oxidation, leading to various metabolites that may also exhibit pharmacological activity.
  3. Receptor Binding Interactions: Upon administration, Cinalukast binds to the CysLT1 receptor, where it inhibits LTD4-mediated signaling pathways. This interaction is critical for its therapeutic effects in asthma management .
Mechanism of Action

Cinalukast exerts its pharmacological effects by selectively antagonizing the CysLT1 receptor. Upon binding to this receptor:

  • Inhibition of LTD4 Actions: The antagonism prevents LTD4 from binding, thereby blocking downstream signaling pathways that lead to airway constriction and inflammation.
  • Reduction of Inflammatory Mediators: By inhibiting this pathway, Cinalukast reduces the secretion of pro-inflammatory cytokines and mediators responsible for asthma symptoms.

Research indicates that this mechanism effectively alleviates bronchoconstriction and reduces airway hyperreactivity associated with asthma attacks .

Physical and Chemical Properties Analysis

Cinalukast exhibits several notable physical and chemical properties:

  • Solubility: It is generally lipophilic due to its thiazole structure, which aids in membrane permeability.
  • Stability: The compound's stability under physiological conditions is crucial for maintaining its efficacy during therapeutic use.
  • Melting Point: Specific melting point data may be available from experimental studies but generally reflects solid-state characteristics conducive to pharmaceutical formulation.

These properties are essential for understanding how Cinalukast behaves in biological systems and how it can be formulated for effective delivery .

Applications

Cinalukast has primarily been investigated for its potential applications in:

  • Asthma Management: As a cysteinyl leukotriene receptor antagonist, it aims to provide relief from asthma symptoms by reducing airway inflammation.
  • Exercise-Induced Bronchoconstriction: It may also help protect against bronchoconstriction triggered by physical exertion.

While it has not yet received widespread regulatory approval, ongoing research continues to explore its efficacy and safety profile in various clinical settings .

Properties

CAS Number

128312-51-6

Product Name

Cinalukast

IUPAC Name

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+

InChI Key

BZMKNPGKXJAIDV-VAWYXSNFSA-N

SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O

Solubility

8.72e-04 g/L

Synonyms

4-(3-(2-(4-cyclobutyl-2-thiazolyl)ethenyl)phenylamino)-2,2-diethyl-4-oxobutanoic acid
cinalukast
Ro 24-5913
Ro-24-5913

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.